4,4-bis(4-methylphenyl)-2-(2-chlorophenyl)-1H,2H-benzo[d]1,3-oxazine
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Overview
Description
2-(2-Chlorophenyl)-4,4-bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine is a complex organic compound with a unique structure that includes a benzoxazine ring
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-4,4-bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine involves several steps. One common method includes the reaction of 2-chlorophenylamine with 4,4-bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-(2-Chlorophenyl)-4,4-bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. .
Scientific Research Applications
2-(2-Chlorophenyl)-4,4-bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4,4-bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-4,4-bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)-4-methylphenylmethanone: This compound has a similar structure but lacks the benzoxazine ring, leading to different chemical and biological properties.
4,4-Bis(4-methylphenyl)-2,4-dihydro-1H-3,1-benzoxazine: This compound is similar but does not contain the chlorophenyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C28H24ClNO |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,4-bis(4-methylphenyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C28H24ClNO/c1-19-11-15-21(16-12-19)28(22-17-13-20(2)14-18-22)24-8-4-6-10-26(24)30-27(31-28)23-7-3-5-9-25(23)29/h3-18,27,30H,1-2H3 |
InChI Key |
ZAWHAXHDACTFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CC=C4Cl)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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